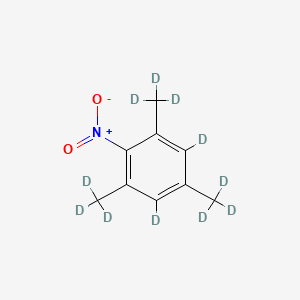
UR-144 Ácido N-pentanoico
Descripción general
Descripción
UR-144 N-pentanoic acid is a potent synthetic cannabinoid (CB) which preferentially binds the peripheral CB2 receptor (Ki = 1.8 nM) over the central CB1 receptor (Ki = 150 nM) . It is an expected phase I metabolite of UR-144, based on the metabolism of similar cannabimimetics . This metabolite should be detectable in either serum or urine .
Molecular Structure Analysis
The molecular formula of UR-144 N-pentanoic acid is C21H27NO3 . Its average mass is 341.444 Da and its mono-isotopic mass is 341.199097 Da .
Chemical Reactions Analysis
UR-144 N-pentanoic acid is an expected phase I metabolite of UR-144, based on the metabolism of similar cannabimimetics . It should be detectable in either serum or urine .
Physical And Chemical Properties Analysis
The physical and chemical properties of UR-144 N-pentanoic acid include a density of 1.2±0.1 g/cm3, a boiling point of 512.6±30.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.4 mmHg at 25°C . It also has an enthalpy of vaporization of 82.5±3.0 kJ/mol and a flash point of 263.8±24.6 °C .
Aplicaciones Científicas De Investigación
Identificación de Metabolitos en Nuevas Sustancias Psicoactivas
El ácido UR-144 N-pentanoico se utiliza en el estudio del metabolismo de cannabinoides sintéticos. Los investigadores han utilizado organismos como Cunninghamella elegans para metabolizar UR-144, lo que lleva a la identificación de varios metabolitos mediante espectroscopia de RMN . Esta aplicación es crucial para comprender la biotransformación de nuevas sustancias psicoactivas y ayuda en el desarrollo de metodologías de análisis de drogas.
Toxicología Forense
En la ciencia forense, el ácido UR-144 N-pentanoico juega un papel en la detección de cannabinoides sintéticos en muestras biológicas. Ensayos como el CEDIA™ UR-144/XLR-11 Drugs of Abuse Assay están diseñados para detectar UR-144 y sus metabolitos, lo cual es esencial para las aplicaciones forenses y de justicia criminal .
Estándares de Referencia Analítica
El ácido UR-144 N-pentanoico también es importante en la química analítica, donde sirve como estándar interno para la cuantificación de metabolitos mediante espectrometría de masas GC o LC. Esta aplicación garantiza la precisión y confiabilidad de los resultados analíticos, especialmente en estudios farmacocinéticos .
Investigación Farmacológica
El compuesto se utiliza en la investigación farmacológica para estudiar su afinidad de unión y actividad en los receptores cannabinoides. Comprender la interacción del ácido UR-144 N-pentanoico con los receptores CB1 y CB2 puede brindar información sobre el diseño de nuevos agentes terapéuticos .
Monitoreo del Abuso de Drogas
Debido a su potencia y unión preferencial a los receptores CB2 periféricos, el ácido UR-144 N-pentanoico se monitorea en casos de abuso de drogas. Su identificación en muestras de orina o sangre puede indicar el uso reciente de cannabinoides sintéticos, lo cual es vital para la vigilancia de la salud pública .
Desarrollo de Medicamentos Terapéuticos
La investigación sobre el potencial terapéutico del ácido UR-144 N-pentanoico podría conducir al desarrollo de nuevos medicamentos. Su unión selectiva al receptor sugiere posibles aplicaciones en el manejo del dolor, la inflamación y otras afecciones donde están involucrados los receptores cannabinoides .
Mecanismo De Acción
Target of Action
UR-144 N-pentanoic acid is a potent synthetic cannabinoid . It preferentially binds to the peripheral cannabinoid receptor CB2 (Ki = 1.8 nM) over the central CB1 receptor (Ki = 150 nM) . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including pain sensation, mood, and memory .
Mode of Action
As a synthetic cannabinoid, UR-144 N-pentanoic acid acts as a full agonist at the CB2 receptor . This means it fully activates the receptor, leading to a maximal biological response. The interaction with its targets results in a variety of changes within the cell, depending on the specific cellular context .
Biochemical Pathways
Research suggests that it may induce autophagy and necrosis in cardiac cells, potentially through the elevation of cytoplasmic ca2+ levels and activation of dapk1 .
Result of Action
Studies suggest that it may induce cardiotoxicity, potentially through mechanisms involving cytoplasmic ca2+ and dapk1 . At high doses, it has been reported to cause an increase in reactive oxygen species (ROS) levels and a decrease in total antioxidant capacity .
Action Environment
Like other synthetic cannabinoids, its effects may be influenced by factors such as dosage, route of administration, individual metabolism, and the presence of other substances .
Direcciones Futuras
The study of synthetic cannabinoids like UR-144 and its metabolites is a rapidly evolving field due to their emergence as new psychoactive substances . Future research will likely focus on further elucidating the metabolism and pharmacology of these compounds, as well as developing methods for their detection in biological samples .
Propiedades
IUPAC Name |
5-[3-(2,2,3,3-tetramethylcyclopropanecarbonyl)indol-1-yl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO3/c1-20(2)19(21(20,3)4)18(25)15-13-22(12-8-7-11-17(23)24)16-10-6-5-9-14(15)16/h5-6,9-10,13,19H,7-8,11-12H2,1-4H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTHIAPDCFFQKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1(C)C)C(=O)C2=CN(C3=CC=CC=C32)CCCCC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401043095 | |
| Record name | 3-((2,2,3,3-Tetramethylcyclopropyl)carbonyl)-1H-indole-1-pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401043095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1451369-33-7 | |
| Record name | UR-144 N-pentanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1451369337 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-((2,2,3,3-Tetramethylcyclopropyl)carbonyl)-1H-indole-1-pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401043095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1451369-33-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | UR-144 N-PENTANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1USZ174277 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: Why is UR-144 N-pentanoic acid a significant target for analysis in suspected driving impairment cases?
A1: UR-144 N-pentanoic acid is a metabolite of the synthetic cannabinoid UR-144. Analyzing for metabolites in urine provides a wider window of detection compared to the parent compound, which is rapidly metabolized in the body. A study analyzing urine samples from individuals suspected of driving under the influence in Washington, D.C. found UR-144 N-pentanoic acid to be the most prevalent synthetic cannabinoid metabolite detected []. This prevalence highlights its relevance in forensic investigations involving impaired driving.
Q2: What analytical techniques are commonly used to identify and quantify UR-144 N-pentanoic acid in biological samples?
A2: Liquid chromatography tandem mass spectrometry (LC-MS/MS) is a widely employed technique for identifying and quantifying UR-144 N-pentanoic acid in urine samples [, ]. This method offers high sensitivity and selectivity, crucial for accurately detecting and quantifying trace amounts of the metabolite in complex biological matrices.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Acetic acid, [(4,5-dihydro-5-thioxo-1H-1,2,4-triazol-3-yl)amino]oxo- (9CI)](/img/no-structure.png)


![1-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridin-4-imine](/img/structure/B590375.png)
![(2R,4S)-2-[(R)-Carboxy-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-3-[2-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]acetyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B590379.png)
![(6R-trans)-7-Amino-8-oxo-3-[(1H-tetrazol-5-ylthio)methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid](/img/structure/B590382.png)
